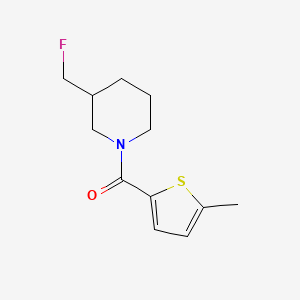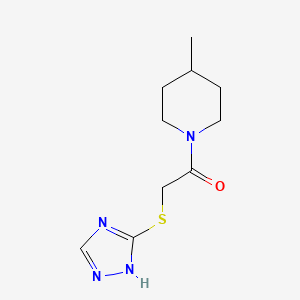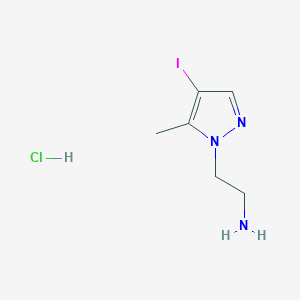
3-(Fluoromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and a 5-methylthiophene-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent such as fluoromethyl iodide.
Attachment of the 5-Methylthiophene-2-Carbonyl Group: This step involves the acylation of the piperidine ring with 5-methylthiophene-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(Fluoromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The 5-methylthiophene-2-carbonyl group can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine
- 3-(Bromomethyl)-1-(5-methylthiophene-2-carbonyl)piperidine
- 3-(Hydroxymethyl)-1-(5-methylthiophene-2-carbonyl)piperidine
Uniqueness
3-(Fluoromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase binding affinity to biological targets, and improve the compound’s overall pharmacokinetic profile compared to its chloro, bromo, or hydroxyl analogs.
Properties
Molecular Formula |
C12H16FNOS |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-(5-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C12H16FNOS/c1-9-4-5-11(16-9)12(15)14-6-2-3-10(7-13)8-14/h4-5,10H,2-3,6-8H2,1H3 |
InChI Key |
BYHBFGKGQDEXCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCCC(C2)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-[(1-Methyl-2-oxopyridin-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B15112758.png)

![methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B15112765.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112772.png)

![N-[2-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B15112793.png)
![2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B15112808.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15112840.png)

![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B15112851.png)
![1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15112857.png)
![3-Bromo-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15112863.png)
